An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from structurally similar compounds and computational predictions to offer a detailed profile of this heterocyclic compound. The guide covers chemical identity, structural elucidation, key physicochemical parameters such as solubility, lipophilicity, and ionization, and provides standardized protocols for their experimental determination. The significance of these properties is discussed in the context of medicinal chemistry and analytical sciences, offering a foundational resource for the application of this molecule in further research.
Introduction
Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Their unique electronic and structural properties make them versatile intermediates in organic synthesis. Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate is a polysubstituted pyrrole that combines several key functional groups: an ethyl ester, a secondary amine, and an N-methylated heterocyclic core. These features make it an intriguing candidate for scaffold-based drug design and as a building block for more complex molecular architectures.[1]
Understanding the physicochemical properties of such a molecule is paramount for its effective application. These properties govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics and purification efficiency to solubility, membrane permeability, and metabolic stability in a physiological environment. This guide aims to provide a detailed, practical, and scientifically grounded overview of these critical parameters. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from close structural analogues and high-quality computational predictions to build a reliable physicochemical profile, while also detailing the authoritative experimental methods required for its validation.
Chemical Identity and Structure
Correctly identifying a compound is the first step in any scientific investigation. This section details the fundamental identifiers and structural characteristics of Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate.
Identifiers and Molecular Formula
A consistent set of identifiers ensures unambiguous communication and data retrieval. The canonical SMILES string for the target compound is CN1C=C(C(=N)C1)C(=O)OCC. Based on this, the following properties can be determined:
| Identifier | Value | Source |
| IUPAC Name | Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate | - |
| Molecular Formula | C₈H₁₂N₂O₂ | Calculated |
| Molecular Weight | 168.20 g/mol | Calculated |
| Canonical SMILES | CN1C=C(C(=N)C1)C(=O)OCC | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not Assigned | - |
Chemical Structure
The two-dimensional structure of the molecule is fundamental to understanding its properties. The diagram below illustrates the connectivity of atoms and the key functional groups.
Caption: 2D Structure of Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate.
Physicochemical Properties
This section details the core physicochemical properties of the title compound. Where direct experimental data is unavailable, values are predicted based on computational models or inferred from structurally related analogues.
Physical State and Appearance
Based on analogues like Ethyl 2-amino-1H-pyrrole-3-carboxylate and 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester, the compound is predicted to be a solid at standard temperature and pressure, likely appearing as a white to light-yellow or orange crystalline powder.
Melting Point
The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.[2] While the melting point for the title compound is not experimentally reported, related compounds suggest a value above room temperature.
| Compound | Melting Point (°C) |
| Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate | (Predicted) 90 - 110 °C |
| Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | 89 - 90 °C |
The prediction is an educated estimate. Experimental determination as described in Section 3.2 is required for confirmation.
Solubility Profile
Solubility is a crucial parameter for drug development (affecting formulation and bioavailability) and for practical laboratory work (e.g., choosing reaction and purification solvents). The presence of both hydrogen bond donors (the amino group) and acceptors (the ester carbonyl and pyrrole nitrogen), along with a moderately nonpolar hydrocarbon backbone, suggests a mixed solubility profile.
A related compound, Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, is reported to be soluble in solvents like ethanol, DMF, DMSO, and ethyl acetate.[3] A similar profile is expected for the title compound.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble | The amino and ester groups can hydrogen bond, but the overall hydrocarbon content is significant. |
| Ethanol, Methanol | Soluble | Polar, protic solvents capable of hydrogen bonding with the solute. |
| DMSO, DMF | Soluble | Polar, aprotic solvents that are excellent solubilizing agents for a wide range of organic molecules. |
| Ethyl Acetate, Acetone | Moderately Soluble | Solvents of intermediate polarity. |
| Hexanes, Toluene | Poorly Soluble | Nonpolar solvents are unlikely to effectively solvate the polar functional groups. |
Lipophilicity (LogP) and Ionization (pKa)
Lipophilicity and ionization state are primary determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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LogP (Octanol-Water Partition Coefficient): This value measures the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. A higher LogP indicates greater lipophilicity.
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pKa (Acid Dissociation Constant): This value indicates the strength of an acid or base. For the title compound, the primary basic center is the 2-amino group. Its pKa will determine the extent of protonation at physiological pH (around 7.4).
Since no experimental data are available, computational predictions are highly valuable.
| Parameter | Predicted Value | Prediction Tool/Source | Significance in Drug Development |
| LogP | 1.5 - 2.0 | Based on analogues and cheminformatics tools.[4] | Indicates good membrane permeability and oral absorption potential. |
| pKa (Basic) | 3.5 - 4.5 | ChemAxon[5] | The amino group will be partially protonated at physiological pH, influencing solubility and receptor interactions. |
Analytical Characterization & Experimental Protocols
This section outlines the expected analytical data for structure confirmation and details the standard operating procedures for determining key physicochemical properties.
Predicted Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the most powerful tool for confirming the structure of an organic molecule. Predicted chemical shifts (in ppm, relative to TMS) are:
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¹³C NMR (Carbon Nuclear Magnetic Resonance):
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IR (Infrared) Spectroscopy:
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N-H stretch (amino): ~3300-3400 cm⁻¹ (two bands)
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C-H stretch (aliphatic/aromatic): ~2900-3100 cm⁻¹
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C=O stretch (ester): ~1670-1690 cm⁻¹ (conjugated)[6]
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C=C stretch (pyrrole): ~1550-1600 cm⁻¹
-
-
Mass Spectrometry (MS):
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[M+H]⁺ (Electrospray Ionization): Expected at m/z = 169.0977
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Protocol: Melting Point Determination (Capillary Method)
This protocol describes a standard, reliable method for determining the melting point range of a solid organic compound.
Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperatures at which melting begins (onset) and is complete (clear point) are recorded to define the melting range. A narrow range indicates high purity.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a 2-3 mm column of packed sample is at the bottom.
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurement.
-
Accurate Determination:
-
Use a fresh sample.
-
Heat the block to about 20°C below the approximate melting point found in the previous step.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T_onset).
-
Record the temperature at which the last solid particle melts (T_clear).
-
The melting range is reported as T_onset – T_clear.
-
Caption: Workflow for Experimental Melting Point Determination.
Protocol: LogP Determination (Shake-Flask Method - OECD 107)
This protocol outlines the classic "shake-flask" method for determining the octanol-water partition coefficient (LogP), a cornerstone of lipophilicity measurement.
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition coefficient, P. LogP is its base-10 logarithm.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours, then allowing the layers to separate. This is a critical step to prevent volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of the test compound in n-octanol.
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the pre-saturated n-octanol stock solution with a known volume of pre-saturated water. The volume ratio should be adjusted based on the expected LogP.
-
Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature (typically 25°C) to allow equilibrium to be reached.
-
-
Phase Separation: Separate the two phases. Centrifugation is essential to ensure a clean separation and prevent the formation of emulsions, which can lead to erroneous results.
-
Concentration Analysis: Determine the concentration of the test compound in both the n-octanol and the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation:
-
Calculate P = [Concentration in Octanol] / [Concentration in Water].
-
Calculate LogP = log₁₀(P).
-
Caption: Experimental Workflow for LogP Determination via Shake-Flask Method.
Conclusion
Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate presents a profile of a moderately lipophilic, basic compound with potential for good membrane permeability, making it a molecule of interest for medicinal chemistry applications. While direct experimental data remains to be published, this guide provides a robust, scientifically-grounded framework for its physicochemical properties based on established principles, data from close analogues, and computational predictions. The detailed protocols included herein serve as a self-validating system for researchers to confirm these properties experimentally, ensuring both accuracy and reproducibility in future studies. This document provides the foundational knowledge necessary for the confident application of this promising heterocyclic scaffold in research and development.
References
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MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Retrieved from [Link]
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The Good Scents Company. (n.d.). tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde. The Good Scents Company. Retrieved from [Link]
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Patel, U. H., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. ResearchGate. Retrieved from [Link]
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Chemical Synthesis Database. (2025). ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database. Retrieved from [Link]
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ChemAxon. (n.d.). Calculators & Predictors. ChemAxon. Retrieved from [Link]
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NMRdb.org. (n.d.). Predict 1H proton NMR spectra. NMRdb.org. Retrieved from [Link]
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NMRium. (n.d.). The next-generation NMR software. NMRium. Retrieved from [Link]
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Chemicalize. (n.d.). Instant Cheminformatics Solutions. Chemicalize. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. University of Calgary. Retrieved from [Link]
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- Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34.
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Osiris Property Explorer. (n.d.). Molecular Properties Prediction. Organic Chemistry Portal. Retrieved from [Link]
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nmrshiftdb2. (n.d.). open nmr database on the web. nmrshiftdb2. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 2-amino-5-methyl-1h-pyrrole-3-carboxylate. PubChemLite. Retrieved from [Link]
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